molecular formula C16H15N3O2 B7878091 [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid

[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid

Cat. No.: B7878091
M. Wt: 281.31 g/mol
InChI Key: FEHXIYADHBCODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazo[4,5-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-ethylimidazo[4,5-b]pyridine with a phenylacetic acid derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can introduce functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its imidazo[4,5-b]pyridine core is known for its ability to bind to various biological targets.

Medicine

In medicine, this compound derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can inhibit or activate these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid
  • [4-(2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid
  • [4-(2-butyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid

Uniqueness

Compared to similar compounds, [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific substitution pattern on the imidazo[4,5-b]pyridine core enhances its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

2-[4-(2-ethylimidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-14-18-13-4-3-9-17-16(13)19(14)12-7-5-11(6-8-12)10-15(20)21/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHXIYADHBCODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3=CC=C(C=C3)CC(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679447
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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